Lipase-Catalyzed Synthesis Yield Comparison: Decyl vs. Methyl Anthranilate
In a head-to-head Plackett-Burman experimental design evaluating lipase-catalyzed esterification of anthranilic acid with C1-C18 alcohols, the reaction employing decanol (C10) to produce decyl anthranilate achieved a yield of approximately 12%, while the reaction with methanol (C1) produced methyl anthranilate at a 45.6% yield under identical enzymatic conditions [1]. Both decanol and methanol showed 99.9% statistical significance in the model.
| Evidence Dimension | Enzymatic synthesis yield |
|---|---|
| Target Compound Data | ~12% |
| Comparator Or Baseline | Methyl anthranilate: 45.6% |
| Quantified Difference | 3.8-fold higher yield for methyl anthranilate |
| Conditions | Lipase-catalyzed esterification of anthranilic acid, Plackett-Burman design, C1-C18 alcohols |
Why This Matters
This quantifies that decyl anthranilate synthesis is inherently less efficient than the methyl ester under biocatalytic conditions, directly impacting cost of goods, process scalability, and procurement decisions for manufacturers evaluating green synthesis routes.
- [1] Babu, C. V. S., & Divakar, S. (2001). Selection of alcohols through Plackett-Burman design in lipase-catalyzed synthesis of anthranilic acid esters. Journal of the American Oil Chemists' Society, 78(1), 49-52. View Source
